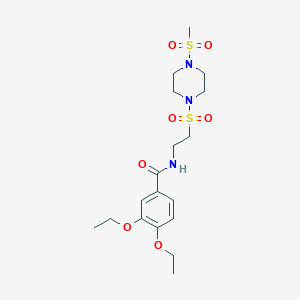

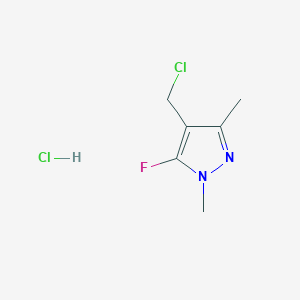

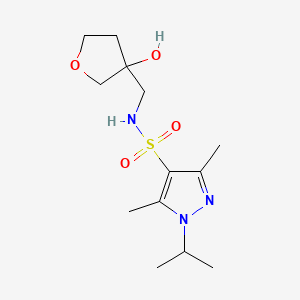

N-(4-isopropylphenyl)-4-morpholinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-4-morpholinecarboxamide, also known as A-796260, is a chemical compound that belongs to the class of opioid receptor agonists. It was first synthesized in 2005 by Abbott Laboratories as a potential analgesic drug. Since then, A-796260 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Synthetic Chemistry Applications

Synthetic chemistry often explores the preparation and applications of morpholine derivatives due to their relevance in producing pharmaceuticals, agrochemicals, and polymers. For instance, the synthesis of N-alkyl-4-morpholinecarboxamidine derivatives demonstrates the synthetic versatility of morpholine-based compounds. These compounds were evaluated for antiviral activity, highlighting the potential of morpholine derivatives in medicinal chemistry (Takahashi, Muraoka, & Ueda, 1963).

Environmental Safety

Research on environmental safety includes studying the effects of chemicals like bisphenol A (BPA), which, while not directly related, shares some structural relevance with the isopropylphenyl group. Studies have examined BPA's impact on aquatic invertebrates and plants, providing insights into the ecological effects of industrial chemicals (Mihaich, Friederich, Caspers, Hall, Klečka, Dimond, Staples, Ortego, & Hentges, 2009).

Polymer Science

In polymer science, the synthesis and characterization of polymides from aromatic tetracarboxylic dianhydrides and diamines, including morpholine derivatives, have led to the development of materials with exceptional thermal stability and solubility properties. These materials are useful for high-performance applications, from aerospace to electronics (Imai, Maldar, & Kakimoto, 1984).

Analytical Chemistry

Analytical chemistry utilizes morpholine derivatives in the development of methods for detecting and quantifying pesticides. For example, a study on the determination of carbamate pesticides by capillary zone electrophoresis with amperometric detection at a polyamide-modified carbon paste electrode demonstrates the importance of morpholine derivatives in enhancing analytical methodologies (Cheng, Wang, Zhang, Zhang, He, & Fang, 2007).

properties

IUPAC Name |

N-(4-propan-2-ylphenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11(2)12-3-5-13(6-4-12)15-14(17)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFQCEIAWZAABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

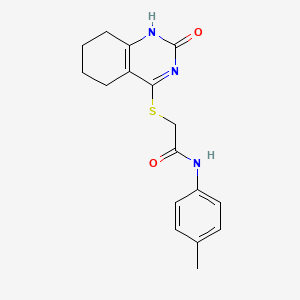

![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)

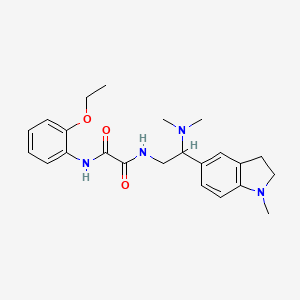

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)

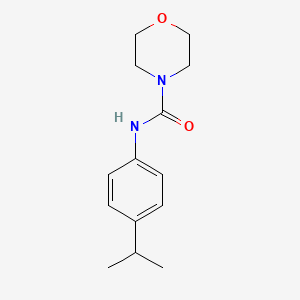

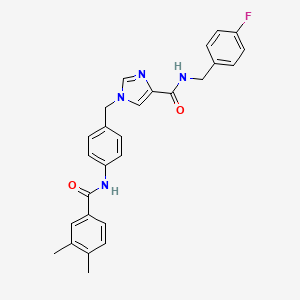

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

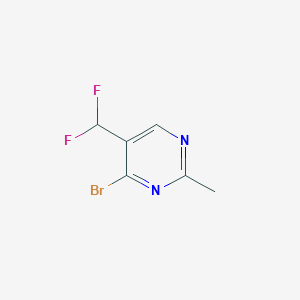

![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)